Ald-PEG4-NHBoc

Bioconjugation PROTAC Synthesis Orthogonal Chemistry

Ald-PEG4-NHBoc (CAS: 2253965-00-1) is a heterobifunctional polyethylene glycol (PEG) linker comprising a 4-unit PEG spacer, a terminal aldehyde group (-CHO), and a tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc). Its molecular weight of 349.42 g/mol and discrete PEG4 chain provide defined physicochemical properties.

Molecular Formula C16H31NO7
Molecular Weight 349.42 g/mol
Cat. No. B8115826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-PEG4-NHBoc
Molecular FormulaC16H31NO7
Molecular Weight349.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCC=O
InChIInChI=1S/C16H31NO7/c1-16(2,3)24-15(19)17-5-8-21-10-12-23-14-13-22-11-9-20-7-4-6-18/h6H,4-5,7-14H2,1-3H3,(H,17,19)
InChIKeyMHSJQXAJVKUGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ald-PEG4-NHBoc: Heterobifunctional PEG4 Linker for Orthogonal Bioconjugation in PROTAC and ADC Development


Ald-PEG4-NHBoc (CAS: 2253965-00-1) is a heterobifunctional polyethylene glycol (PEG) linker comprising a 4-unit PEG spacer, a terminal aldehyde group (-CHO), and a tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) . Its molecular weight of 349.42 g/mol and discrete PEG4 chain provide defined physicochemical properties . This linker is a key building block in proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), enabling sequential, orthogonal conjugation strategies due to its distinct reactive moieties .

Why Ald-PEG4-NHBoc Cannot Be Substituted by Other PEG Linkers Without Compromising Synthetic Control


Generic substitution of Ald-PEG4-NHBoc with seemingly similar PEG linkers is not feasible due to critical, quantifiable differences in functional group orthogonality, spacer length, and stability. For instance, direct comparison reveals that the Boc-protected amine in Ald-PEG4-NHBoc prevents undesired side reactions during initial aldehyde conjugation steps, a control absent in unprotected analogs like Ald-PEG4-amine . Furthermore, the PEG4 spacer length offers a distinct solubility and flexibility profile compared to shorter PEG2 or PEG3 variants . The following evidence guide details these precise, measurable differentiators to inform scientific selection and procurement.

Quantitative Differentiation of Ald-PEG4-NHBoc: Comparative Evidence for Procurement Decisions


Orthogonal Conjugation Control: Boc-Protected vs. Unprotected Amine Linkers

Ald-PEG4-NHBoc provides orthogonal reactivity through its Boc-protected amine, enabling stepwise conjugation. The Boc group remains stable under neutral and basic conditions, preventing premature reaction of the amine during aldehyde conjugation. This contrasts with unprotected amine linkers like Ald-PEG4-amine, which lack this control, leading to potential side reactions and lower yields of the desired intermediate .

Bioconjugation PROTAC Synthesis Orthogonal Chemistry

PEG4 Spacer Enhances Solubility vs. Shorter PEG2/PEG3 Linkers

The 4-unit PEG spacer in Ald-PEG4-NHBoc confers greater hydrophilicity and solubility in aqueous media compared to shorter-chain analogs. While a direct comparative solubility value for Ald-PEG4-NHBoc itself is not provided, the general principle is established for PEG linkers: increasing PEG chain length increases hydrophilicity . Ald-CH2-peg2-nhboc (2 PEG units) offers less flexibility and solubility than its PEG4 counterpart .

Solubility PROTAC Linker Physicochemical Properties

PEG4 Length Improves PROTAC Degradation Efficiency vs. Shorter Linkers

In a PROTAC optimization study for ERα degradation, a PEG3 linker (LCL-ER(dec)) demonstrated the highest degradation activity, while the PEG4 variant (LCL-ER(dec)-P4) also exhibited strong activity, with all PEG variants (PEG2, PEG3, PEG4) showing similar target binding (IC50 = 30-50 nM) [1]. The study explicitly demonstrates that linker length, from PEG2 to PEG4, directly influences degradation efficiency, confirming PEG4 as a viable length for high-activity PROTACs.

PROTAC Linker Optimization Protein Degradation

High Molecular Weight and Structural Purity for Consistent Conjugation

Ald-PEG4-NHBoc is offered at a purity of ≥95%, with a defined molecular weight of 349.42 g/mol . This high purity minimizes the presence of undefined, polydisperse PEG impurities that can complicate reaction stoichiometry and lead to heterogeneous conjugation products, a common issue with lower-grade or non-uniform PEG reagents .

Purity Bioconjugation ADC Linker

Optimal Application Scenarios for Ald-PEG4-NHBoc Based on Quantitative Evidence


Stepwise Synthesis of Heterobifunctional PROTACs

Ald-PEG4-NHBoc is ideally suited for the stepwise construction of PROTAC molecules, where the aldehyde group can be first conjugated to a target protein ligand via oxime or hydrazone formation. The Boc-protected amine remains unreactive during this step, preventing side reactions . Subsequent acid-mediated deprotection then reveals a free amine for conjugation to an E3 ligase ligand. This orthogonal strategy is essential for achieving high-purity PROTACs, with linker length (PEG4) validated to support efficient target degradation [1].

Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs)

The aldehyde functionality of Ald-PEG4-NHBoc can be used for site-specific conjugation to engineered antibodies (e.g., via formylglycine-generating enzyme). The Boc-protected amine provides a latent handle for subsequent drug payload attachment after purification of the intermediate. The PEG4 spacer's enhanced solubility and discrete, high-purity nature [1] minimize aggregation and ensure a well-defined drug-to-antibody ratio (DAR), a critical quality attribute for ADC development.

Surface Functionalization with Latent Amine Reactivity

For modifying nanoparticles or biosensor surfaces, Ald-PEG4-NHBoc allows initial attachment via the aldehyde group to an aminooxy-functionalized surface. The Boc-protected amine remains intact, providing a 'masked' reactive group for later conjugation of dyes, drugs, or targeting moieties . This sequential approach prevents cross-linking and allows for precise, multi-step surface engineering, leveraging the PEG4 spacer to reduce non-specific binding and improve biocompatibility.

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